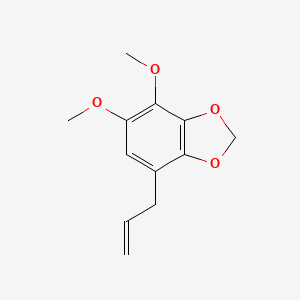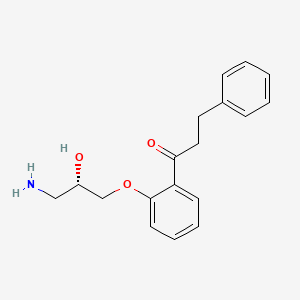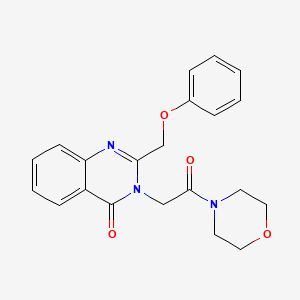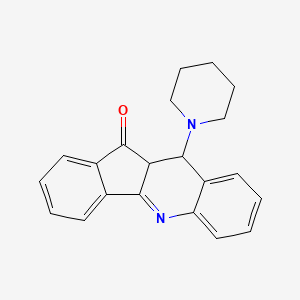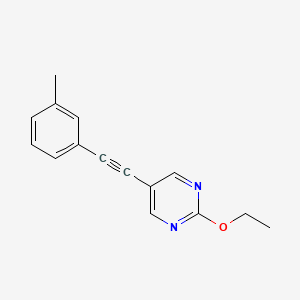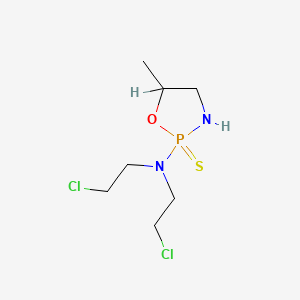
1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide is a chemical compound with the molecular formula C6H13Cl2N2OPS. This compound is known for its unique structure, which includes a phosphorus atom within a five-membered ring, making it a member of the azaphospholidine family. It has applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide typically involves the reaction of 1,2-oxaphospholane 2-oxides or 2-sulfides with anilines. For example, the reaction of 1,2-thiaphospholane 2-sulfide with aniline can yield azaphospholidine 2-sulfide . The reaction conditions often require heating at elevated temperatures, such as 200°C for extended periods (e.g., 60 hours) to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Its potential as a chemotherapeutic agent is of interest due to its structural similarity to other known anticancer compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as flame retardants or plasticizers.
Mecanismo De Acción
The mechanism of action of 1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide involves its interaction with molecular targets, such as DNA or proteins. The compound’s bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on these targets, leading to cross-linking or other modifications that disrupt their normal function. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Azaphospholidine 2-oxides: These compounds share a similar ring structure but differ in the oxidation state of the phosphorus atom.
1,2-Azaphospholine 2-oxides: These compounds also have a five-membered ring with a phosphorus atom but differ in the ring’s saturation level.
Uniqueness
1,3,2-Oxazaphospholidine, 2-(bis(2-chloroethyl)amino)-5-methyl-, 2-sulfide is unique due to its specific substitution pattern and the presence of the bis(2-chloroethyl)amino group, which imparts distinct chemical reactivity and potential biological activity
Propiedades
Número CAS |
78219-88-2 |
|---|---|
Fórmula molecular |
C7H15Cl2N2OPS |
Peso molecular |
277.15 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-5-methyl-2-sulfanylidene-1,3,2λ5-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C7H15Cl2N2OPS/c1-7-6-10-13(14,12-7)11(4-2-8)5-3-9/h7H,2-6H2,1H3,(H,10,14) |
Clave InChI |
YVPFEYKCTBCNJK-UHFFFAOYSA-N |
SMILES canónico |
CC1CNP(=S)(O1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



